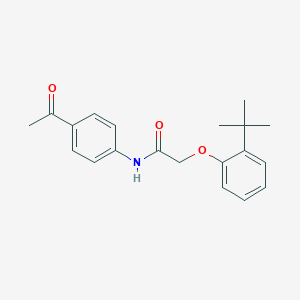

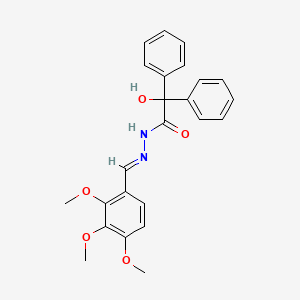

![molecular formula C21H23N3O B5596554 3,5,7-trimethyl-2-{[2-(2-pyridinyl)-1-pyrrolidinyl]carbonyl}-1H-indole](/img/structure/B5596554.png)

3,5,7-trimethyl-2-{[2-(2-pyridinyl)-1-pyrrolidinyl]carbonyl}-1H-indole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of indole derivatives involves several strategic reactions, including Diels-Alder reactions, Brønsted Acid Catalyzed [3+2]-Cycloaddition, and various cyclization and phosphinoylation processes. These methods provide a pathway to create complex structures with indole cores, which are significant in natural products and pharmaceuticals (Jackson & Moody, 1992); (Bera & Schneider, 2016).

Molecular Structure Analysis

The molecular structure of indole derivatives is often characterized by X-ray crystallography, revealing configurations that are essential for their reactivity and interactions. Indole compounds exhibit a variety of conformations based on their substitution patterns, contributing to their diverse chemical behaviors (Street et al., 1987).

Chemical Reactions and Properties

Indole derivatives undergo numerous chemical reactions, including cycloadditions, carbene complex formation, and reactions with boranes, leading to highly acidic sp^3 carbons. These reactions expand the utility of indole derivatives in synthetic chemistry, offering routes to novel compounds with potential bioactivity (Chen et al., 2016); (Guidotti et al., 2003).

Physical Properties Analysis

The physical properties of indole derivatives, including their crystalline structures and conformations, are pivotal for understanding their stability, solubility, and interaction with biological targets. These properties are determined through sophisticated analytical techniques, providing insight into their behavior under various conditions (Karthikeyan et al., 2014).

Chemical Properties Analysis

The chemical properties of indole derivatives, such as reactivity towards nucleophiles and electrophiles, acidity of hydrogen atoms, and participation in electron transfer processes, are fundamental to their application in synthetic organic chemistry and drug design. These properties are influenced by the indole core's electronic nature and the substituents' nature (Matsuda et al., 2015).

Applications De Recherche Scientifique

Platelet Activating Factor Antagonists

Indole derivatives, including those with complex substitutions, show promise as potent antagonists of Platelet Activating Factor (PAF). These compounds are significant in treating PAF-related disorders such as asthma, shock, and acute inflammation. Their broad therapeutic potential highlights the versatility of indole compounds in medical research (Summers & Albert, 1987).

Synthesis and Reactivity

The structural motif of pyrrolo[1,2-a]indoles, resembling the core structure of "3,5,7-trimethyl-2-{[2-(2-pyridinyl)-1-pyrrolidinyl]carbonyl}-1H-indole," is prevalent in natural products and pharmaceuticals. Methods such as the silver-mediated oxidative phosphinoylation offer a straightforward route for synthesizing 2-phosphinoyl-9H-pyrrolo[1,2-a]indoles, highlighting the synthetic flexibility and potential of indole-based compounds (Chen et al., 2016).

Biological Importance

Indoles are integral to various bioactive compounds, indicating the biological and pharmacological significance of this nucleus. The incorporation of the indole nucleus in drugs and natural products underlines its versatility and wide spectrum of biological activities, which could be relevant to the research and development of new therapeutic agents based on indole derivatives (Sharma, Kumar, & Pathak, 2010).

Advanced Synthetic Techniques

Transition-metal-catalyzed reactions have revolutionized the synthesis and functionalization of indoles, offering efficient routes to a vast array of indole derivatives. These methodologies allow for the construction of complex molecules with significant biological activity, demonstrating the chemical flexibility and potential applications of indole-based structures in various research fields (Cacchi & Fabrizi, 2005).

Propriétés

IUPAC Name |

(2-pyridin-2-ylpyrrolidin-1-yl)-(3,5,7-trimethyl-1H-indol-2-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O/c1-13-11-14(2)19-16(12-13)15(3)20(23-19)21(25)24-10-6-8-18(24)17-7-4-5-9-22-17/h4-5,7,9,11-12,18,23H,6,8,10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUINXPOJTMJKGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)C(=C(N2)C(=O)N3CCCC3C4=CC=CC=N4)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5596473.png)

![methyl 4-[(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]benzoate](/img/structure/B5596496.png)

![(3R*,4R*)-1-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-4-cyclopropyl-3-methylpiperidin-4-ol](/img/structure/B5596507.png)

![(6-ethyl-7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetic acid](/img/structure/B5596512.png)

![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-4-fluorobenzenesulfonamide](/img/structure/B5596517.png)

![N'-[(2-chloro-7-methyl-3-quinolinyl)methylene]-2-(2-methoxyphenoxy)acetohydrazide](/img/structure/B5596527.png)

![1-[(2,6-dichlorophenyl)sulfonyl]azepane](/img/structure/B5596538.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5596546.png)